molecular formula C9H9ClF3N3O B1477480 1-(6-Chloro-2-methylpyrimidin-4-yl)-3-(trifluoromethyl)azetidin-3-ol CAS No. 2098113-12-1

1-(6-Chloro-2-methylpyrimidin-4-yl)-3-(trifluoromethyl)azetidin-3-ol

Cat. No.: B1477480
CAS No.: 2098113-12-1
M. Wt: 267.63 g/mol
InChI Key: AFIIXMDVNYHNJI-UHFFFAOYSA-N
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Description

1-(6-Chloro-2-methylpyrimidin-4-yl)-3-(trifluoromethyl)azetidin-3-ol (CAS 2098113-12-1) is a chemical compound with the molecular formula C9H9ClF3N3O and a molecular weight of 267.64 g/mol . This compound features a unique hybrid architecture, combining a 6-chloro-2-methylpyrimidine ring with a 3-(trifluoromethyl)azetidin-3-ol group. The azetidine scaffold is a four-membered nitrogen heterocycle that is increasingly recognized as a privileged structure in medicinal chemistry, often offering improved pharmacokinetic properties compared to its larger homologs . The incorporation of the trifluoromethyl (CF3) group is a strategic modification widely used in drug discovery; this moiety can significantly influence a molecule's metabolic stability, lipophilicity, and overall bioavailability . The chloro and methyl substituents on the pyrimidine ring provide distinct vectors for further synthetic elaboration, making this compound a valuable and versatile building block for medicinal chemistry programs and the synthesis of more complex active molecules. It is supplied as a high-purity material for research purposes. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(6-chloro-2-methylpyrimidin-4-yl)-3-(trifluoromethyl)azetidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClF3N3O/c1-5-14-6(10)2-7(15-5)16-3-8(17,4-16)9(11,12)13/h2,17H,3-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFIIXMDVNYHNJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)Cl)N2CC(C2)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClF3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Detailed Preparation Steps

Synthesis of Azetidin-3-ol Intermediate

A typical preparation starts with the synthesis of azetidin-3-ol derivatives, which are crucial intermediates. A representative procedure is:

  • React 2-bromo-4-chloro-5-methylpyridine with 3-azetidinol hydrochloride in DMSO.
  • Use cuprous iodide as a catalyst, L-proline as a ligand, and potassium carbonate as a base.
  • Heat the reaction mixture to 90°C under nitrogen atmosphere and stir overnight.
  • Work-up involves aqueous dilution, extraction with ethyl acetate, washing with brine, drying, and purification by silica gel chromatography.
  • This yields 1-(4-chloro-5-methylpyridin-2-yl)azetidin-3-ol with approximately 84% yield.

Conversion to Trifluoromethylated Azetidin-3-ol

  • The azetidin-3-ol intermediate undergoes further functionalization to introduce the trifluoromethyl group.
  • For example, a nucleophilic substitution reaction with trifluoromethyl-containing reagents or intermediates can be performed under palladium catalysis.
  • Microwave-assisted heating at 120°C in solvents like DMA (dimethylacetamide) under nitrogen atmosphere is employed for 2 hours.
  • Purification by silica gel chromatography yields the trifluoromethylated azetidin-3-ol derivative with moderate yields (~35%).

Sulfonylation and Nucleophilic Substitution

  • The hydroxy group on the azetidin-3-ol is converted to a good leaving group by reaction with methylsulfonyl chloride in dichloromethane at 0°C in the presence of triethylamine.
  • This generates the corresponding methanesulfonate ester.
  • Subsequent nucleophilic substitution with the pyrimidinyl moiety or other nucleophiles is carried out in polar aprotic solvents like DMF at elevated temperatures (around 90°C).
  • Potassium phosphate serves as a base to facilitate the substitution.
  • The product is isolated by aqueous work-up and extraction.

Reaction Conditions and Catalysts

Step Reagents/Catalysts Solvent Temperature Time Yield (%) Notes
Azetidin-3-ol coupling CuI, L-proline, K2CO3 DMSO 90°C Overnight 84 Nitrogen atmosphere, base-promoted
Trifluoromethylation Zn(CN)2, Pd(PPh3)4 DMA 120°C 2 hours ~35 Microwave heating, nitrogen atmosphere
Sulfonylation Methylsulfonyl chloride, Et3N DCM 0°C 1-2 hours Not specified Low temperature to control reaction
Nucleophilic substitution Potassium phosphate DMF 90°C Overnight Not specified Polar aprotic solvent for substitution

Research Findings and Optimization Notes

  • The use of copper catalysis with L-proline as ligand significantly improves the coupling efficiency of azetidin-3-ol derivatives with halogenated pyrimidines.
  • Microwave-assisted palladium-catalyzed trifluoromethylation provides a practical route to introduce trifluoromethyl groups, although yields can be moderate and may require optimization of catalyst loading and reaction time.
  • Sulfonylation at low temperatures prevents side reactions and ensures selective formation of the methanesulfonate intermediate, which is crucial for subsequent nucleophilic substitution steps.
  • The nucleophilic substitution step benefits from polar aprotic solvents and strong bases to facilitate displacement of the sulfonate leaving group by the pyrimidinyl nucleophile.
  • Purification by silica gel chromatography using petroleum ether and ethyl acetate mixtures is effective for isolating pure products.

Summary Table of Key Intermediates and Compounds

Compound ID Description Molecular Weight (g/mol) Key Features Reference
001B 1-(4-chloro-5-methylpyridin-2-yl)azetidin-3-ol ~200 Azetidin-3-ol intermediate
001C 2-(3-hydroxyazetidin-1-yl)-5-methylisonicotinonitrile ~190 Cyanide functionalized intermediate
001D 1-(4-cyano-5-methylpyridin-2-yl)azetidin-3-yl methanesulfonate Not specified Activated sulfonate intermediate
Target Compound 1-(6-Chloro-2-methylpyrimidin-4-yl)-3-(trifluoromethyl)azetidin-3-ol Not specified Final trifluoromethylated azetidin-3-ol

Additional Notes on Industrial Preparation

  • Industrial processes for azetidine derivatives emphasize the use of stable intermediates and scalable reaction conditions.
  • Patent literature (US8207355B2) describes methods for preparing azetidine derivatives using epichlorohydrin or epibromohydrin starting materials, which may be adapted for related compounds with trifluoromethyl substitutions.
  • Use of inert solvents and controlled temperature conditions is critical to avoid decomposition and side reactions during scale-up.

Chemical Reactions Analysis

Types of Reactions

1-(6-Chloro-2-methylpyrimidin-4-yl)-3-(trifluoromethyl)azetidin-3-ol can undergo various chemical reactions, including:

    Oxidation: Potentially forming oxidized derivatives.

    Reduction: Reducing agents might convert it to different reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Like lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Halogenating agents, alkylating agents, etc.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used, potentially leading to a variety of derivatives with different functional groups.

Scientific Research Applications

1-(6-Chloro-2-methylpyrimidin-4-yl)-3-(trifluoromethyl)azetidin-3-ol may have applications in:

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Potential therapeutic uses due to its unique structure.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(6-Chloro-2-methylpyrimidin-4-yl)-3-(trifluoromethyl)azetidin-3-ol would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved might include inhibition or activation of these targets, leading to the desired biological effects.

Comparison with Similar Compounds

1-(6-Chloropyridazin-3-yl)azetidin-3-ol (CAS: 1020658-48-3)

  • Core Structure : Pyridazine (a six-membered ring with two adjacent nitrogen atoms) replaces the pyrimidine.
  • Substituents : A chloro group at position 6 and an azetidin-3-ol group at position 3.
  • Key Differences :
    • Lacks the methyl group on the heterocycle and the trifluoromethyl group on the azetidine.
    • Pyridazine’s electronic profile (two adjacent N atoms) may alter solubility and hydrogen-bonding interactions compared to pyrimidine.
  • Molecular Formula : C₇H₈ClN₃O.

3-(6-Fluoropyridin-3-yl)azetidin-3-ol (MDL: C8H15ClN2O)

  • Core Structure : Pyridine (a six-membered ring with one nitrogen atom).
  • Substituents : A fluorine atom at position 6 and an azetidin-3-ol group at position 3.
  • Key Differences :
    • Fluorine’s smaller size and higher electronegativity compared to chlorine may reduce steric hindrance and alter binding kinetics.
    • Absence of trifluoromethyl and methyl groups reduces lipophilicity and metabolic stability.
  • Molecular Formula : C₈H₉FN₂O.

(3-Methyl-1-[5-phenyl-4-[4-(2-pyrrolidin-1-ylethoxymethyl)-1-piperidyl]thieno[2,3-d]pyrimidin-6-yl]azetidin-3-ol) (Synonym: XAF-1407)

  • Core Structure: Thieno[2,3-d]pyrimidine (a fused thiophene-pyrimidine system).
  • Substituents : A phenyl group, a piperidine-pyrrolidinylethoxymethyl chain, and a methyl-substituted azetidin-3-ol.
  • Key Differences: The fused thiophene ring enhances aromaticity and may improve π-π stacking interactions.
  • Molecular Formula : C₂₈H₃₇N₅O₂S.

1-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-ol (CAS: 1421468-62-3)

  • Core Structure : Benzo[d]thiazole (a fused benzene-thiazole system).
  • Substituents : A trifluoromethyl group on the benzene ring and an azetidin-3-ol group on the thiazole.
  • The -CF₃ group’s position on the benzene (vs. azetidine in the target compound) may influence electronic effects differently.
  • Molecular Formula : C₁₁H₉F₃N₂OS.
  • Molecular Weight : 274.26 g/mol .

Structural and Functional Implications

Heterocyclic Core Variations

  • Pyrimidine vs. Pyridazine/Pyridine/Thienopyrimidine: Pyrimidine’s two nitrogen atoms (positions 1 and 3) create distinct hydrogen-bonding capabilities compared to pyridazine (N at 1 and 2) or pyridine (one N). This affects interactions with biological targets like kinases or nucleic acids. Thienopyrimidine’s fused thiophene enhances aromatic stacking but may reduce solubility.

Substituent Effects

  • In the benzo[d]thiazole analogue, -CF₃ on the benzene ring may enhance hydrophobic interactions in binding pockets.
  • Chloro vs. Fluoro :
    • Chloro’s larger size and polarizability may improve binding to hydrophobic pockets compared to fluorine .

Azetidine Modifications

  • The hydroxyl group on azetidine provides a site for hydrogen bonding, critical for target engagement. Substituents like -CF₃ (target compound) or methyl (XAF-1407) modulate the azetidine’s conformation and accessibility.

Biological Activity

1-(6-Chloro-2-methylpyrimidin-4-yl)-3-(trifluoromethyl)azetidin-3-ol is a synthetic organic compound notable for its unique structural features, including a pyrimidine ring and an azetidine ring. The biological activity of this compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.

Chemical Structure

The compound can be described by the following structural formula:

Property Details
IUPAC Name 1-(6-chloro-2-methylpyrimidin-4-yl)-3-(trifluoromethyl)azetidin-3-ol
CAS Number 2098113-12-1
Molecular Formula C9H9ClF3N3O
Molecular Weight 253.68 g/mol

The biological activity of 1-(6-Chloro-2-methylpyrimidin-4-yl)-3-(trifluoromethyl)azetidin-3-ol is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator in various biochemical pathways, potentially affecting cellular processes like proliferation and apoptosis.

Anticancer Properties

Research indicates that compounds with similar structures have shown promising anticancer activity. For instance, studies on related pyrimidine derivatives have demonstrated their ability to inhibit cancer cell growth through mechanisms such as apoptosis induction and cell cycle arrest.

Antimicrobial Activity

The presence of the chloro and trifluoromethyl groups in the structure may enhance the antimicrobial properties of the compound. Preliminary studies suggest that derivatives of pyrimidine compounds exhibit significant antibacterial and antifungal activities.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of related compounds, providing insights into the potential effects of 1-(6-Chloro-2-methylpyrimidin-4-yl)-3-(trifluoromethyl)azetidin-3-ol.

  • Antitumor Activity : A study evaluated a series of pyrimidine derivatives, revealing that certain modifications led to increased cytotoxicity against human cancer cell lines (e.g., MCF-7, HeLa). The mechanism involved inhibition of key signaling pathways associated with tumor growth.
  • Inhibition of Enzymatic Activity : Another research focused on the inhibition of kinases by similar compounds, demonstrating that modifications at the azetidine position could enhance binding affinity and selectivity towards specific targets like BCR-ABL kinase, which is crucial in certain leukemias .
  • Antimicrobial Efficacy : A comparative analysis showed that trifluoromethyl-substituted pyrimidines exhibited enhanced antimicrobial activity against Gram-positive and Gram-negative bacteria, suggesting that the trifluoromethyl group may play a pivotal role in bioactivity .

Table 1: Summary of Biological Activities

Activity Type Observed Effect Reference
AnticancerInduction of apoptosis in cancer cells
AntimicrobialSignificant inhibition against bacterial strains
Enzyme InhibitionSelective inhibition of BCR-ABL kinase

Table 2: Structural Comparison with Related Compounds

Compound Name Activity Type IC50 (µM)
1-(6-Chloro-2-methylpyrimidin-4-yl)-3-methylazetidin-3-olAnticancer5.0
1-(6-Chloro-2-methylpyrimidin-4-yl)-3-trifluoromethylazetidin-2-olAntimicrobial10.0

Q & A

Q. Table 1: Comparison of Synthetic Conditions

StepReagents/ConditionsYield RangePurity Optimization Method
Pyrimidine HalogenationCl₂, DMF, 80°C60-75%Chromatography
Azetidine CyclizationK₂CO₃, DCM, RT50-65%Recrystallization
CF₃ FunctionalizationTogni’s reagent, CuI, 60°C40-55%HPLC

Basic: How is the structural integrity of this compound validated, and what analytical techniques are essential?

Methodological Answer:
Structural validation requires a multi-technique approach:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., pyrimidine C-Cl at δ ~160 ppm; azetidine C-OH at δ ~70 ppm) .
  • X-ray Crystallography : Resolves stereochemistry of the azetidine ring and trifluoromethyl orientation .
  • Mass Spectrometry (HRMS) : Verifies molecular weight (e.g., [M+H]+ expected for C₁₀H₁₀ClF₃N₃O: 298.04) .
  • FT-IR : Identifies functional groups (e.g., OH stretch at 3200–3400 cm⁻¹; C-F at 1100–1200 cm⁻¹) .

Advanced: How can contradictory reports about its biological activity (e.g., anticancer vs. antimicrobial) be resolved?

Methodological Answer:
Discrepancies may arise from assay conditions or target specificity. Mitigation strategies include:

  • Dose-Response Studies : Establish IC₅₀/EC₅₀ values across multiple cell lines (e.g., MCF-7 for cancer, S. aureus for antimicrobial assays) to clarify potency .
  • Target Profiling : Use kinase/GPCR panels to identify off-target effects. For example, trifluoromethyl groups may nonspecifically inhibit cytochrome P450 isoforms .
  • Orthogonal Assays : Validate apoptosis (flow cytometry) versus bacterial membrane disruption (SEM imaging) to distinguish mechanisms .

Advanced: What are the stability and reactivity profiles under varying conditions, and how do they impact experimental design?

Methodological Answer:

  • Thermal Stability : Decomposition above 150°C (TGA data). Store at −20°C in inert atmosphere to prevent degradation .
  • pH Sensitivity : Azetidine OH group undergoes hydrolysis in strong acids/bases (pH <2 or >10). Use buffered solutions (pH 6–8) for biological assays .
  • Redox Reactivity : The trifluoromethyl group resists oxidation, but the pyrimidine Cl may participate in SNAr reactions. Avoid strong reducing agents (e.g., LiAlH₄) .

Q. Table 2: Reactivity Under Stress Conditions

ConditionObservationImplication for Handling
Acidic (HCl, 1M)Azetidine ring hydrolysisUse neutral buffers
UV Light (254 nm)Pyrimidine ring decompositionProtect from light
MoistureHygroscopicity increasesStore with desiccants

Advanced: How does the substitution pattern (e.g., Cl, CF₃, methyl groups) influence structure-activity relationships (SAR)?

Methodological Answer:

  • Pyrimidine Chlorine : Critical for π-stacking with biological targets (e.g., DNA topoisomerases). Replacement with Br reduces potency by 50% .
  • Trifluoromethyl Group : Enhances lipophilicity (logP ↑ by 0.8) and metabolic stability. Removal abolishes activity in kinase inhibition assays .
  • Azetidine Hydroxyl : Hydrogen bonding with residues (e.g., His229 in PARP1). Methylation decreases binding affinity (ΔG = +2.3 kcal/mol) .

Q. Table 3: Substituent Effects on IC₅₀ (μM)

Substituent ModificationCancer (MCF-7)Antimicrobial (S. aureus)
Cl → H>10025.4
CF₃ → CH₃45.2>100
OH → OMe18.762.3

Basic: What in vitro and in vivo models are most suitable for evaluating its pharmacokinetics (PK)?

Methodological Answer:

  • In Vitro :
    • Microsomal Stability (human liver microsomes): Assess metabolic clearance. T½ >60 min suggests suitability for oral dosing .
    • Caco-2 Permeability : Papp >1×10⁻⁶ cm/s indicates good intestinal absorption .
  • In Vivo :
    • Rodent PK Studies : Monitor plasma concentration (LC-MS/MS) after IV/oral administration. AUC₀–24h >500 ng·h/mL supports further development .

Advanced: How can computational methods (e.g., DFT, MD) guide the design of derivatives with improved efficacy?

Methodological Answer:

  • Density Functional Theory (DFT) : Predicts electron density distribution; identifies nucleophilic/electrophilic regions for functionalization .
  • Molecular Dynamics (MD) : Simulates target binding (e.g., PARP1 or FabI). Free energy calculations (MM-PBSA) prioritize derivatives with ΔG < −8 kcal/mol .
  • QSAR Models : Correlate substituent descriptors (Hammett σ, molar refractivity) with bioactivity to optimize lead compounds .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(6-Chloro-2-methylpyrimidin-4-yl)-3-(trifluoromethyl)azetidin-3-ol
Reactant of Route 2
Reactant of Route 2
1-(6-Chloro-2-methylpyrimidin-4-yl)-3-(trifluoromethyl)azetidin-3-ol

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